

(R)-MLN-4760: A Comparative Guide to Its Cross-reactivity with Other Proteases

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Compound of Interest

Compound Name: (R)-MLN-4760

Cat. No.: B1676667

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of **(R)-MLN-4760**, a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential for off-target effects.

Executive Summary

(R)-MLN-4760 is a highly potent inhibitor of human ACE2 with a reported IC₅₀ value in the nanomolar range. Its selectivity has been evaluated against a limited number of related proteases, demonstrating a significant preference for ACE2. This guide summarizes the available quantitative data on its cross-reactivity, provides detailed experimental protocols for assessing its inhibitory activity, and presents a visualization of the relevant biological pathway.

Data Presentation: Cross-reactivity of (R)-MLN-4760

The following table summarizes the known inhibitory activities of **(R)-MLN-4760** against its primary target, ACE2, and other proteases. The data clearly indicates a high degree of selectivity for ACE2.

Protease Target	Organism	IC50	Selectivity vs. human ACE2
Angiotensin-Converting Enzyme 2 (ACE2)	Human	0.44 nM	-
Angiotensin-Converting Enzyme (ACE) (testicular)	Human	>100 µM	>227,000-fold
Carboxypeptidase A	Bovine	27 µM	~61,000-fold

Note: Data on the cross-reactivity of **(R)-MLN-4760** against a broader panel of proteases, such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), is not readily available in the public domain. Further studies are required to fully characterize its selectivity profile against these and other enzyme families.

Experimental Protocols

This section details the methodology for a common in vitro assay used to determine the inhibitory activity of compounds against ACE2.

ACE2 Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of ACE2 by measuring the cleavage of a fluorogenic substrate.

Materials:

- Recombinant human ACE2 enzyme
- **(R)-MLN-4760** or other test compounds
- Fluorogenic ACE2 substrate: Mca-YVADAPK(Dnp)-OH (7-methoxycoumarin-4-yl)acetyl-Tyr-Val-Ala-Asp-Ala-Pro-Lys(2,4-dinitrophenyl)-OH)
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 µM ZnCl₂, 0.01% Brij-35, pH 7.5

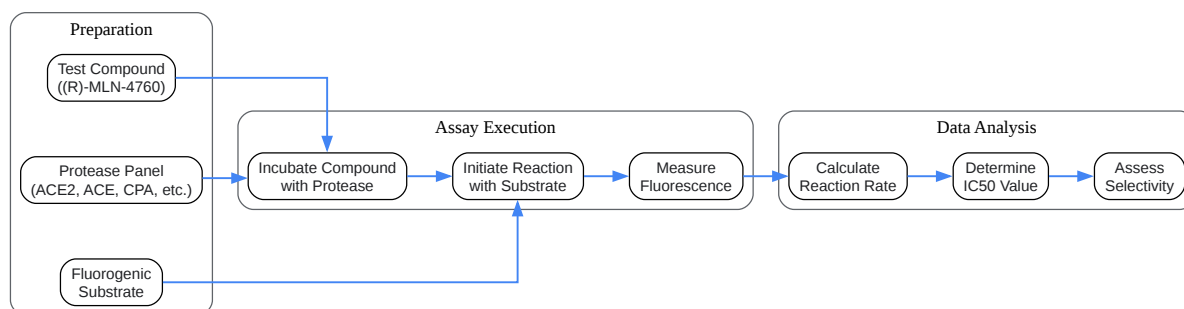
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **(R)-MLN-4760** and other test compounds in the assay buffer.
- **Enzyme and Substrate Preparation:** Dilute the recombinant human ACE2 enzyme to the desired concentration in the assay buffer. Prepare the ACE2 substrate solution in the assay buffer.
- **Assay Reaction:** a. To each well of the 96-well plate, add 20 μL of the compound dilutions. b. Add 40 μL of the diluted ACE2 enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the enzymatic reaction by adding 40 μL of the ACE2 substrate solution to each well.
- **Fluorescence Measurement:** Immediately measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm. Continue to read the fluorescence every 5 minutes for a total of 60 minutes.
- **Data Analysis:** a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

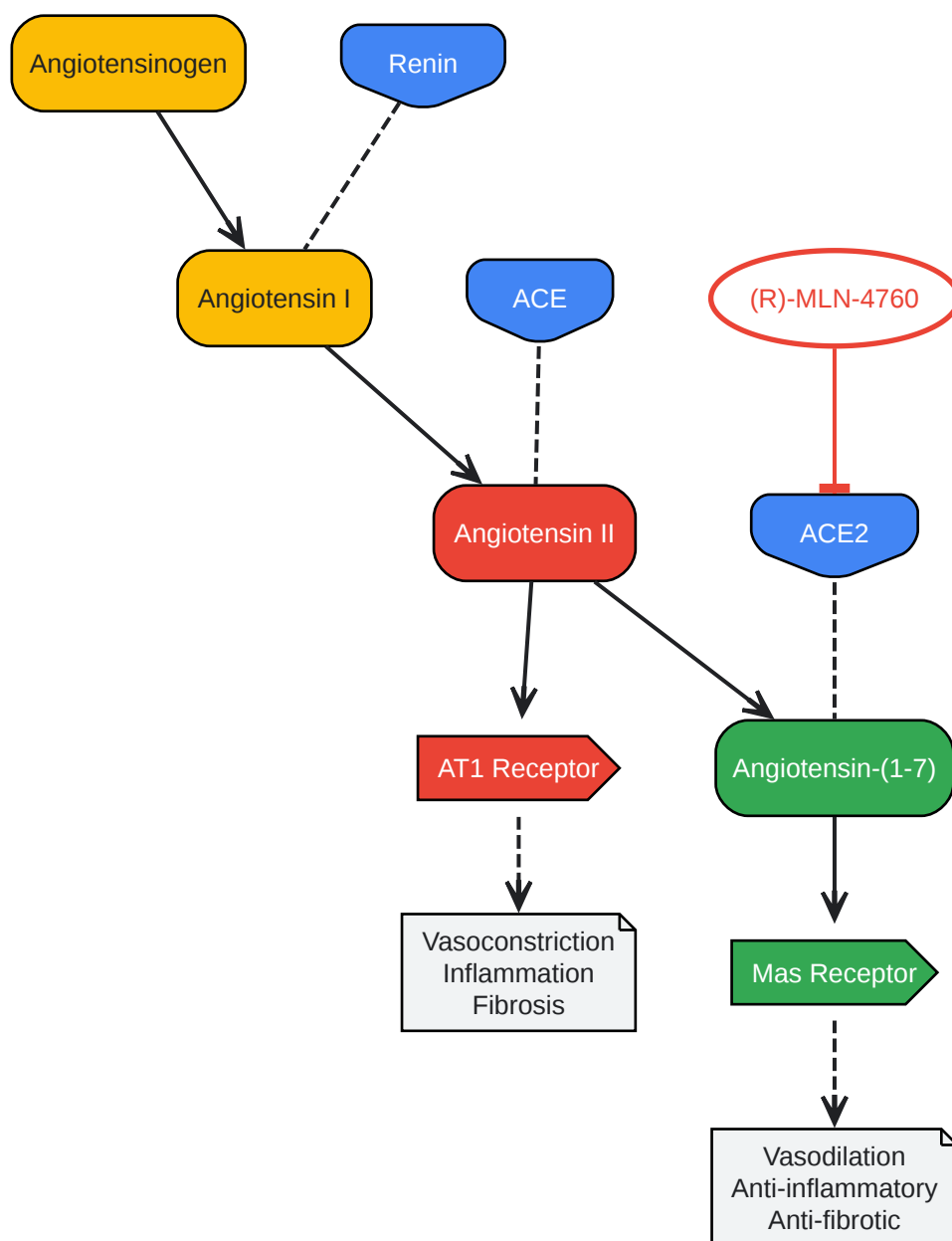
Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing protease cross-reactivity and the signaling pathway of the Renin-Angiotensin System, where ACE2 plays a crucial role.



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Caption: Experimental workflow for protease cross-reactivity assessment.



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Caption: The Renin-Angiotensin System and the role of ACE2.

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